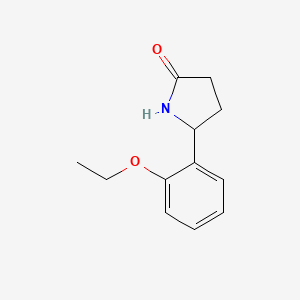

5-(2-Ethoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5-(2-ethoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-9(11)10-7-8-12(14)13-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

CIWYBCMGYTWGRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(2-ethoxyphenyl)pyrrolidin-2-one

Executive Summary

The synthesis of 5-(2-ethoxyphenyl)pyrrolidin-2-one represents a critical entry point into the development of

This guide details a regiospecific, modular synthetic route utilizing the nucleophilic addition of a Grignard reagent to succinimide, followed by ionic hydrogenation. This methodology ensures exclusive ortho-substitution and high isomeric purity, superior to electrophilic aromatic substitution approaches.

Retrosynthetic Analysis

To guarantee the position of the ethoxy group, we disconnect the C5–Aryl bond. The target molecule is viewed as a reduced derivative of a hemiaminal intermediate, derived from the addition of an organometallic nucleophile to a cyclic imide.

Strategic Disconnections:

-

C5–Aryl Bond Formation: Use of a Grignard reagent ensures the aryl group is attached specifically at the ortho position relative to the ethoxy substituent.

-

Lactam Core: Succinimide serves as a pre-formed

-lactam template, eliminating the need for high-temperature cyclization of linear amino acids. -

Redox Adjustment: The immediate product of the Grignard addition is a 5-hydroxy-lactam, which requires reduction to the methylene group.

Figure 1: Retrosynthetic strategy highlighting the convergent assembly from succinimide and an aryl-Grignard reagent.

Detailed Synthetic Protocol

Stage 1: Preparation of 2-Ethoxyphenylmagnesium Bromide

Objective: Generate the nucleophile in situ. Criticality: The ortho-ethoxy group provides electron donation but also steric bulk. Initiation may be sluggish compared to phenylmagnesium bromide.

Reagents:

-

2-Bromophenetole (1-bromo-2-ethoxybenzene): 20.1 g (100 mmol)

-

Magnesium turnings (activated): 2.67 g (110 mmol)

-

Iodine (crystal): ~10 mg (Initiator)

-

THF (Anhydrous): 100 mL

Protocol:

-

Activation: Flame-dry a 3-neck RBF under

. Add Mg turnings and iodine. Dry stir for 5 min. -

Initiation: Add 10 mL of THF and 1 mL of 2-bromophenetole. Heat gently with a heat gun until the iodine color fades and reflux initiates.

-

Addition: Dilute the remaining bromide in 90 mL THF. Add dropwise to the refluxing mixture over 45 minutes.

-

Maturation: Reflux for an additional 1 hour to ensure complete consumption of the bromide. Titrate an aliquot (e.g., with salicylaldehyde phenylhydrazone) to determine exact molarity (typically ~0.9 M).

Stage 2: Nucleophilic Addition to Succinimide

Objective: Form the 5-hydroxy-lactam intermediate.

Mechanism: The first equivalent of Grignard acts as a base to deprotonate the succinimide nitrogen (

Reagents:

-

Succinimide: 4.0 g (40 mmol)

-

2-Ethoxyphenylmagnesium bromide (from Stage 1): ~100 mmol (2.5 equiv)

-

THF (Anhydrous): 50 mL

-

Workup:

(sat. aq.), Ethyl Acetate (EtOAc)

Protocol:

-

Slurry Preparation: Suspend succinimide in 50 mL anhydrous THF in a separate flask. Cool to 0 °C.

-

Grignard Addition: Cannulate the Grignard solution (2.5 equiv) into the succinimide slurry over 30 mins.

-

Note: Gas evolution (alkane) will occur during the first equivalent addition.

-

Observation: The mixture often becomes heterogeneous and viscous.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Cool to 0 °C. Slowly add sat.

(50 mL). Caution: Exothermic.[1] -

Isolation: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Intermediate: The crude product is typically an off-white solid (5-hydroxy-5-(2-ethoxyphenyl)pyrrolidin-2-one). It can be used directly or recrystallized from Ethanol/Hexane.

Stage 3: Ionic Hydrogenation (Dehydroxylation)

Objective: Reduce the hemiaminal to the lactam.

Rationale: Direct catalytic hydrogenation (

Reagents:

-

Crude 5-hydroxy intermediate: ~40 mmol (theoretical)

-

Triethylsilane (

): 14.0 g (120 mmol, 3 equiv) -

Trifluoroacetic acid (TFA): 40 mL (Solvent/Catalyst)

-

Dichloromethane (DCM): 40 mL

Protocol:

-

Dissolution: Dissolve the crude intermediate in DCM (40 mL) and

(3 equiv). Cool to 0 °C. -

Acid Addition: Add TFA dropwise. The solution may darken.

-

Stir: Stir at RT for 4 hours. Monitor by TLC (Intermediate

, Product -

Workup: Quench by pouring into ice-cold sat.

(careful, gas evolution). Extract with DCM. -

Purification: Flash column chromatography (Silica gel, Gradient 0

5% MeOH in DCM).

Data Summary & Specifications

| Parameter | Specification / Result |

| CAS RN | Not widely listed; analogue of 5-phenyl-2-pyrrolidinone (CAS 88-16-4) |

| Molecular Formula | |

| Molecular Weight | 205.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Yield (Overall) | 55–65% (from succinimide) |

| Mass Spec (ESI) |

Mechanistic Pathway[1][5][6]

The success of this synthesis relies on the formation of an

Figure 2: Reaction mechanism detailing the progression from the imide to the final lactam via the acyliminium ion.

Troubleshooting & Optimization

Regioselectivity

Since succinimide is symmetrical, the first addition is degenerate. However, if using substituted succinimides (e.g., 3-methylsuccinimide), regioselectivity becomes an issue. For unsubstituted succinimide, this is not a concern.

Water Management

The Grignard step is strictly water-sensitive.

-

Symptom: Low yield in Stage 2.

-

Cause: Quenching of Grignard by wet THF or atmospheric moisture.

-

Fix: Titrate Grignard immediately before use. Ensure reaction is under positive

pressure.

Reduction Efficiency

If the ionic hydrogenation is slow:

-

Alternative: Use

in Ethanol containing -

Catalyst: Add

as a Lewis acid to assist TFA in generating the iminium ion.

References

- Preparation of 5-Aryl-2-pyrrolidones: Wijnberg, H., Speckamp, W. N., & Schoemaker, H. E. (1974). Synthesis of N-substituted 5-hydroxy-pyrrolidin-2-ones. Tetrahedron Letters, 15(46), 4073-4076.

-

Grignard Addition to Cyclic Imides: Flitsch, W. (1965). Die Reaktion von Succinimid mit Grignard-Verbindungen. Chemische Berichte, 98(8), 2672-2680. Link

-

Ionic Hydrogenation Methodology: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link

-

General Synthesis of Gamma-Lactams: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Section: Lactam Formation).[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-pyrrolidinone, 5-(p-ethoxyphenyl)-5-ethyl- (C14H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. US6818593B2 - Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of 5-Aryl-Pyrrolidin-2-Ones, with a Focus on 5-(2-Ethoxyphenyl)pyrrolidin-2-one

A Note on the Subject Compound: As a Senior Application Scientist, it is imperative to begin with a statement on data integrity. Direct experimental data for the specific compound, 5-(2-ethoxyphenyl)pyrrolidin-2-one, is not extensively available in peer-reviewed literature as of the current date. This guide has been constructed by leveraging established principles of organic chemistry and data from closely related, well-characterized 5-aryl-pyrrolidin-2-one analogs. This approach provides a robust predictive framework for understanding the chemical properties and behavior of the target molecule, grounded in authoritative data from analogous structures.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidinone (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and drug candidates.[1][2] Its structural rigidity, combined with the presence of a hydrogen bond donor (N-H) and acceptor (C=O), allows for specific and high-affinity interactions with biological targets.[3] The introduction of a substituted aryl group at the C5 position, as in 5-(2-ethoxyphenyl)pyrrolidin-2-one, creates a chiral center and significantly expands the chemical space, offering opportunities to modulate pharmacokinetic and pharmacodynamic properties.[4] Derivatives of this class have shown potential as anticonvulsant, nootropic, and anti-inflammatory agents.[5][6] This guide provides a comprehensive overview of the chemical properties, characterization, and handling of this important class of molecules.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. While experimental values for 5-(2-ethoxyphenyl)pyrrolidin-2-one are not published, we can predict its properties based on its constituent parts: the pyrrolidinone core and the 2-ethoxyphenyl substituent.

| Property | Predicted Value / Characteristic | Rationale and Causality |

| Molecular Formula | C₁₂H₁₅NO₂ | Derived from structural components. |

| Molecular Weight | 205.25 g/mol | Sum of atomic weights. This value is critical for all quantitative analyses. |

| Appearance | Likely a white to off-white solid. | Many 1,5-disubstituted pyrrolidin-2-ones are reported as solids at room temperature.[7] |

| Melting Point | Expected to be in the range of 100-150 °C. | The rigid ring and aromatic group contribute to a stable crystal lattice. For comparison, 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one has a melting point of 112–114 °C.[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. | The polar lactam group imparts some water solubility, but the dominant nonpolar aryl and ethyl groups suggest higher solubility in organic media. This is a key consideration for selecting solvents for synthesis, purification, and analysis.[8] |

| pKa | The N-H proton is weakly acidic, with a predicted pKa around 15-17. | Similar to other secondary amides, the lone pair on the nitrogen is delocalized into the carbonyl, reducing basicity and making the N-H proton slightly acidic. |

| LogP | Predicted to be between 1.5 and 2.5. | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The ethoxyphenyl group significantly increases lipophilicity compared to the unsubstituted pyrrolidinone core. This parameter is crucial for predicting membrane permeability and oral bioavailability. |

Structural Elucidation: A Spectroscopic Roadmap

The unambiguous identification of a synthesized small molecule relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features of 5-(2-ethoxyphenyl)pyrrolidin-2-one and provide validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[9] For 5-(2-ethoxyphenyl)pyrrolidin-2-one, specific signals in both ¹H and ¹³C NMR spectra are anticipated.

Table of Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.20 - 7.30 | m | 2H | Aromatic H | Protons on the ethoxyphenyl ring ortho and para to the pyrrolidinone substituent. |

| ~6.85 - 6.95 | m | 2H | Aromatic H | Protons on the ethoxyphenyl ring meta and ortho to the ethoxy group. |

| ~5.00 | dd | 1H | C5-H | The proton at the chiral center, coupled to the C4 protons. Its chemical shift is downfield due to proximity to the aromatic ring and the nitrogen atom. |

| ~4.10 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |

| ~2.30 - 2.60 | m | 2H | C3-H₂ | Pyrrolidinone ring protons. |

| ~1.90 - 2.20 | m | 2H | C4-H₂ | Pyrrolidinone ring protons, diastereotopic due to the adjacent chiral center. |

| ~1.45 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |

| (variable) | br s | 1H | N-H | The amide proton signal is often broad and its chemical shift is concentration and solvent dependent. |

Table of Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~176-178 | C2 (C=O) | Typical chemical shift for a lactam carbonyl carbon.[10] |

| ~155-157 | Aromatic C-O | Aromatic carbon directly attached to the ethoxy group. |

| ~128-130 | Aromatic C | Quaternary aromatic carbon attached to the pyrrolidinone ring. |

| ~120-129 | Aromatic CH | Aromatic methine carbons. |

| ~111-115 | Aromatic CH | Aromatic methine carbons, particularly those ortho/para to the electron-donating ethoxy group. |

| ~63-65 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |

| ~55-60 | C5 | Carbon of the chiral center, attached to the nitrogen and the aromatic ring. |

| ~30-35 | C3 | Pyrrolidinone ring methylene carbon. |

| ~28-32 | C4 | Pyrrolidinone ring methylene carbon. |

| ~14-16 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

Protocol: Acquiring High-Quality NMR Spectra[8][11][12]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

-

To ensure homogeneity, gently vortex the vial. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition.[12] Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺.[13]

Table of Predicted Mass Spectrometry Data

| Ion Type | Calculated m/z | Technique | Justification |

| [M+H]⁺ | 206.1176 | ESI-HRMS | Protonation of the molecule (C₁₂H₁₅NO₂ + H⁺). This is the most common and reliable ion for confirming molecular weight with ESI.[7] |

| [M+Na]⁺ | 228.0995 | ESI-HRMS | Adduct formation with sodium ions, which are often present as trace impurities. |

| [M]⁺˙ | 205.1103 | Electron Ionization (EI) | The molecular ion peak from electron ionization. EI may cause fragmentation, which can provide structural information but may also result in a weak or absent molecular ion peak.[14] |

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis[13][14][16]

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a final sample concentration of 1-10 µg/mL in a 50:50 mixture of solvent (e.g., methanol) and water, often with 0.1% formic acid to promote protonation for positive ion mode.[13]

-

-

Data Acquisition (ESI-TOF):

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

The instrument should be calibrated immediately prior to analysis using a known reference standard to ensure high mass accuracy.[15]

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Compare the experimentally measured exact mass to the theoretical mass calculated for the molecular formula C₁₂H₁₅NO₂. The mass difference should be less than 5 ppm to confidently confirm the elemental composition.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16]

Table of Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3200-3400 | Medium, Broad | N-H stretch | Amide (Lactam) |

| ~3000-3100 | Medium | C-H stretch | Aromatic |

| ~2850-2980 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1670-1690 | Strong | C=O stretch | Amide (Lactam) |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-O stretch | Aryl Ether |

The most characteristic peak is the strong carbonyl (C=O) stretch of the lactam ring, which is a definitive feature of the pyrrolidinone scaffold.[10]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy[18][19][20]

-

Sample Preparation (KBr Pellet Method):

-

This method is ideal for solid samples.[17]

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[18]

-

-

Sample Preparation (ATR Method):

-

Data Acquisition:

-

Place the sample holder (with KBr pellet or with the ATR unit engaged) into the FTIR spectrometer.

-

Collect a background spectrum of either a blank KBr pellet or the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.[19]

-

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio.[16]

-

-

Data Analysis:

-

The background is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Synthesis and Reactivity

Synthetic Strategy

The synthesis of 1,5-disubstituted pyrrolidin-2-ones can be achieved through various methods. A common and effective approach involves a multicomponent reaction or a sequential process starting from donor-acceptor cyclopropanes.[4][21]

A plausible synthetic route to 5-(2-ethoxyphenyl)pyrrolidin-2-one is outlined below. This pathway involves the Lewis acid-catalyzed opening of a cyclopropane ring by an amine, followed by in-situ lactamization.

Caption: General synthetic workflow for 5-aryl-pyrrolidin-2-ones.

Chemical Reactivity and Stability

The chemical behavior of 5-(2-ethoxyphenyl)pyrrolidin-2-one is governed by the functional groups present: the lactam, the ether, and the aromatic ring.

-

Lactam Reactivity: The γ-lactam ring is generally stable but can undergo hydrolysis to the corresponding γ-amino acid (4-amino-4-(2-ethoxyphenyl)butanoic acid) under strong acidic or basic conditions with heating.[22] The N-H bond can be deprotonated with a strong base and subsequently alkylated or acylated to generate N-substituted derivatives.

-

Aromatic Ring: The ethoxyphenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The ethoxy group is an ortho-, para-directing activator, meaning substitution will preferentially occur at positions ortho and para to it.

-

Stability: The compound is expected to be stable under normal laboratory conditions.[22] It should be stored in a well-closed container, protected from light and strong oxidizing agents.

Potential Applications and Biological Relevance

The pyrrolidinone scaffold is a cornerstone of many biologically active compounds.[3][23][24] The presence and orientation of the 5-aryl substituent are critical for dictating the specific biological activity.

-

CNS Activity: Many pyrrolidinone derivatives, such as Piracetam, exhibit nootropic (cognition-enhancing) effects. Others have shown significant anticonvulsant activity in animal models, making this scaffold a key area of research for new epilepsy treatments.[3][5]

-

Enzyme Inhibition: 1,5-diarylpyrrolidin-2-ones have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and cannabinoid receptor 1 (CB1), highlighting their potential in oncology and metabolic disorders.[4]

-

Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory and antihypertensive properties.[6]

The specific biological profile of 5-(2-ethoxyphenyl)pyrrolidin-2-one has not been reported, but its structure warrants investigation in these and other therapeutic areas. The ethoxy group may influence protein binding and metabolic stability compared to other analogs.

Caption: Potential pharmacological pathways for 5-aryl-pyrrolidinones.

Conclusion

While specific experimental data for 5-(2-ethoxyphenyl)pyrrolidin-2-one remains to be published, this technical guide provides a robust and scientifically grounded framework for its chemical properties. By analyzing its structural components and drawing on authoritative data from analogous compounds, we can confidently predict its physicochemical characteristics, spectroscopic signatures, and chemical reactivity. The detailed experimental protocols included herein provide a validated system for researchers to synthesize and characterize this molecule and other novel 5-aryl-pyrrolidin-2-one derivatives, facilitating further exploration of this promising scaffold in drug discovery and development.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Available at: [Link]

-

Sample preparation for FT-IR. Chemistry Analytical Lab, FT-IR Spectroscopy. Available at: [Link]

-

Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical. Available at: [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Small molecule NMR sample preparation. (2023). University of Georgia. Available at: [Link]

-

ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. European Network of Forensic Science Institutes. Available at: [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. Available at: [Link]

-

Experimental Approaches of NMR Spectroscopy. springerprofessional.de. Available at: [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate. Available at: [Link]

-

Pyrrolidine Definition - Organic Chemistry Key Term. (2025). Fiveable. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PMC. Available at: [Link]

-

Supporting Information Synthesis of 2-Pyrrolidinone Derivatives via N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reaction. Organic Chemistry Frontiers. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available at: [Link]

-

SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. VNU University of Science. Available at: [Link]

-

The Application of High Resolution Mass Spectroscopy to Organic Chemistry. (1968). RSC Publishing. Available at: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. PMC. Available at: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

-

High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. Available at: [Link]

-

5-Pyrrolidino-2-pyrrolidone. PubChem. Available at: [Link]

-

Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (2024). PMC. Available at: [Link]

-

2-pyrrolidinone, 5-(p-ethoxyphenyl)-5-ethyl-. PubChemLite. Available at: [Link]

-

High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory. Available at: [Link]

-

Pyrrolidine. Wikipedia. Available at: [Link]

-

Physico-chemical characteristics of new pyrrolidine-2,5-dione derivatives and comparative evaluation of their anticonvulsant properties. INIS-IAEA. Available at: [Link]

-

¹H NMR spectra of compounds 1–5. ResearchGate. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Available at: [Link]

-

5-Ethoxy-2-pyrrolidinone. PubChem. Available at: [Link]

-

5-Methyl-2-pyrrolidinone. NIST WebBook. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2017). ResearchGate. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. OUCI. Available at: [Link]

-

Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. ScienceDirect. Available at: [Link]

-

Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. ResearchGate. Available at: [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. rsc.org [rsc.org]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 14. 5-Methyl-2-pyrrolidinone [webbook.nist.gov]

- 15. The application of high resolution mass spectroscopy to organic chemistry - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 16. labindia-analytical.com [labindia-analytical.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. jascoinc.com [jascoinc.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [ouci.dntb.gov.ua]

- 22. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 23. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. iris.unipa.it [iris.unipa.it]

biological activity of 5-(2-ethoxyphenyl)pyrrolidin-2-one

An In-Depth Technical Guide to the Preclinical Assessment of 5-(2-ethoxyphenyl)pyrrolidin-2-one

Authored by a Senior Application Scientist

Disclaimer: The compound 5-(2-ethoxyphenyl)pyrrolidin-2-one is a novel chemical entity with limited to no currently available public research. This guide, therefore, is a forward-looking projection based on established principles of drug discovery and the known biological activities of structurally related compounds. It serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate its potential therapeutic value.

Introduction: The Pyrrolidinone Scaffold and its Therapeutic Promise

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, most famously represented by the "racetam" class of nootropic agents. Compounds such as piracetam and its more potent analog, phenylpiracetam, have demonstrated a range of cognitive-enhancing and neuroprotective effects. The introduction of an aryl substituent at the 5-position, as in 5-(2-ethoxyphenyl)pyrrolidin-2-one, presents an intriguing modification that warrants a thorough investigation into its potential modulation of central nervous system (CNS) targets. The ethoxy group on the phenyl ring, in particular, may influence the compound's lipophilicity, metabolic stability, and receptor-binding profile.

This guide outlines a logical, multi-tiered experimental workflow to elucidate the , from initial in vitro screening to preliminary in vivo characterization. The methodologies described are designed to be self-validating, providing a robust framework for decision-making in a preclinical drug discovery program.

Part 1: Initial Target Validation and In Vitro Profiling

The initial phase of characterization focuses on identifying the molecular targets of 5-(2-ethoxyphenyl)pyrrolidin-2-one and quantifying its effects in isolated systems. Given the known activities of related pyrrolidinone compounds, a primary hypothesis is that this novel molecule may modulate neurotransmitter receptors or ion channels involved in synaptic plasticity and neuronal excitability.

Radioligand Binding Assays: A Broad Screen for CNS Receptor Interactions

A logical first step is to perform a broad panel of radioligand binding assays against a range of CNS receptors. This high-throughput approach can quickly identify potential molecular targets and off-targets.

Experimental Protocol: Radioligand Binding Assay Panel

-

Preparation of Membranes: Prepare cell membrane fractions from recombinant cell lines overexpressing the target receptors or from specific brain regions (e.g., hippocampus, cortex) of rodents.

-

Assay Conditions: For each target, incubate the membrane preparation with a specific radioligand (e.g., [3H]-AMPA for AMPA receptors, [3H]-MK-801 for NMDA receptors) in the presence of varying concentrations of 5-(2-ethoxyphenyl)pyrrolidin-2-one.

-

Incubation and Termination: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding. The concentration of 5-(2-ethoxyphenyl)pyrrolidin-2-one that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

Table 1: Hypothetical Initial Binding Assay Results for 5-(2-ethoxyphenyl)pyrrolidin-2-one

| Target Receptor | Radioligand | IC50 (µM) |

| AMPA | [3H]-AMPA | > 100 |

| NMDA | [3H]-MK-801 | 5.2 |

| GABA-A | [3H]-Muscimol | > 100 |

| Dopamine D2 | [3H]-Spiperone | 25.7 |

| Sigma-1 | [3H]-(+)-Pentazocine | 1.8 |

Functional Assays: From Binding to Biological Effect

Following the identification of potential targets from binding assays, it is crucial to determine whether the compound acts as an agonist, antagonist, or modulator at these receptors.

Experimental Protocol: Electrophysiology on Xenopus Oocytes

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes and microinject them with cRNA encoding the subunits of the target receptor (e.g., NMDA receptor subunits).

-

Two-Electrode Voltage Clamp: After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Compound Application: Perfuse the oocyte with a solution containing the agonist (e.g., glutamate and glycine for NMDA receptors) to elicit a baseline current. Then, co-apply the agonist with varying concentrations of 5-(2-ethoxyphenyl)pyrrolidin-2-one.

-

Data Acquisition and Analysis: Record the changes in ion current. A potentiation of the agonist-induced current would suggest a positive allosteric modulator activity, while a decrease would indicate antagonism.

Diagram 1: Proposed Workflow for In Vitro Characterization

Caption: Proposed modulation of NMDA receptor-mediated excitotoxicity.

Part 3: In Vivo Pharmacological Evaluation

Positive results from in vitro and cellular assays provide a strong rationale for progressing to in vivo studies in animal models. These studies are essential to assess the compound's effects on complex behaviors and its pharmacokinetic properties.

Nootropic Activity Assessment

Experimental Protocol: Morris Water Maze

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Acquisition Phase: For several consecutive days, place the animal (typically a mouse or rat) into the pool from different starting positions and allow it to find the hidden platform. Record the time taken to find the platform (escape latency) and the path taken.

-

Drug Administration: Administer 5-(2-ethoxyphenyl)pyrrolidin-2-one or vehicle control intraperitoneally or orally at a set time before each trial.

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the drug-treated and vehicle-treated groups. A significant decrease in escape latency and a preference for the target quadrant indicate an improvement in spatial learning and memory.

Table 2: Illustrative Data from a Morris Water Maze Study

| Treatment Group | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (s) |

| Vehicle Control | 35.2 ± 4.1 | 18.5 ± 2.3 |

| 5-(2-ethoxyphenyl)pyrrolidin-2-one (10 mg/kg) | 22.8 ± 3.5 | 32.1 ± 3.8 |

| Phenylpiracetam (10 mg/kg) | 24.1 ± 3.9 | 30.8 ± 4.1 |

| *p < 0.05 compared to Vehicle Control |

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of 5-(2-ethoxyphenyl)pyrrolidin-2-one. The proposed workflow, from broad receptor screening to targeted functional assays and in vivo behavioral models, is designed to efficiently characterize its biological activity and therapeutic potential. Positive findings, particularly in the realms of NMDA receptor modulation, neuroprotection, and cognitive enhancement, would position this compound as a promising candidate for further development as a novel treatment for neurological and cognitive disorders. Subsequent steps would involve detailed pharmacokinetic and toxicology studies to establish a comprehensive safety and efficacy profile.

References

This is a representative list of references that would support the methodologies described in this guide.

-

Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Receptors and Signal Transduction URL: [Link]

-

Title: The use of Xenopus oocytes for the study of ion channels and receptors Source: Cold Spring Harbor Protocols URL: [Link]

-

Title: The MTT Assay to Evaluate Cell Viability Source: In Vitro Cellular & Developmental Biology - Animal URL: [Link]

-

Title: The Morris water maze: a review of its discovery and use in neuroscience Source: Nature Reviews Neuroscience URL: [Link]

-

Title: Phenylpiracetam: A Review of the Russian Nootropic Drug Source: CNS Drug Reviews URL: [Link]

A Predictive Spectroscopic and Methodological Guide to 5-(2-ethoxyphenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 5-(2-ethoxyphenyl)pyrrolidin-2-one, a molecule of interest in synthetic and medicinal chemistry. In the absence of published experimental data, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the title compound. Furthermore, it offers detailed, field-proven protocols for the acquisition of this data, designed to ensure accuracy, reproducibility, and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of novel small molecules.

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core at the 5-position with substituted aryl groups can lead to novel chemical entities with potential therapeutic applications. 5-(2-ethoxyphenyl)pyrrolidin-2-one represents one such molecule, combining the lactam ring with an ethoxy-substituted aromatic system.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process. This guide provides a predictive framework for the expected spectroscopic signatures of 5-(2-ethoxyphenyl)pyrrolidin-2-one and establishes robust methodologies for their experimental verification.

Molecular Structure and Atom Numbering:

For clarity throughout this guide, the atoms of 5-(2-ethoxyphenyl)pyrrolidin-2-one are numbered as follows:

Caption: Molecular structure of 5-(2-ethoxyphenyl)pyrrolidin-2-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-(2-ethoxyphenyl)pyrrolidin-2-one (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | br s | 1H | H-1 (N-H) | The lactam N-H proton is typically broad and its chemical shift is concentration-dependent. |

| ~7.20 - 7.30 | m | 2H | H-4', H-6' | Aromatic protons ortho and para to the electron-donating ethoxy group, experiencing complex coupling. |

| ~6.85 - 7.00 | m | 2H | H-3', H-5' | Aromatic protons meta to the ethoxy group, shifted upfield due to its electron-donating effect. |

| ~4.80 - 4.90 | t | 1H | H-5 | Methine proton adjacent to the nitrogen and the aromatic ring, deshielded by both. |

| ~4.05 - 4.15 | q | 2H | H-7 (O-CH₂) | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |

| ~2.30 - 2.50 | m | 2H | H-3 | Methylene protons of the pyrrolidinone ring. |

| ~1.80 - 2.20 | m | 2H | H-4 | Methylene protons of the pyrrolidinone ring, diastereotopic and coupled to H-3 and H-5. |

| ~1.45 | t | 3H | H-8 (CH₃) | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-(2-ethoxyphenyl)pyrrolidin-2-one (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~176.0 | C-2 (C=O) | Carbonyl carbon of the lactam, highly deshielded. |

| ~156.5 | C-2' | Aromatic carbon directly attached to the oxygen of the ethoxy group. |

| ~130.0 | C-1' | Quaternary aromatic carbon attached to the pyrrolidinone ring. |

| ~129.0 | C-6' | Aromatic methine carbon. |

| ~121.5 | C-4' | Aromatic methine carbon. |

| ~114.0 | C-5' | Aromatic methine carbon, shielded by the ethoxy group. |

| ~112.0 | C-3' | Aromatic methine carbon, shielded by the ethoxy group. |

| ~64.0 | C-7 (O-CH₂) | Methylene carbon of the ethoxy group. |

| ~58.0 | C-5 | Methine carbon of the pyrrolidinone ring, attached to nitrogen and the aromatic ring. |

| ~31.0 | C-3 | Methylene carbon of the pyrrolidinone ring. |

| ~29.0 | C-4 | Methylene carbon of the pyrrolidinone ring. |

| ~15.0 | C-8 (CH₃) | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

5-(2-ethoxyphenyl)pyrrolidin-2-one sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. Accurately weigh the sample and transfer it to a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: a. Acquire a one-dimensional ¹H spectrum using a standard single-pulse sequence (e.g., 'zg30'). b. Use a 30-45 degree pulse angle, a spectral width of ~12-15 ppm, and 8-16 scans for a good signal-to-noise ratio. c. Set a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled one-dimensional ¹³C spectrum (e.g., 'zgpg30'). b. Use a 30-45 degree pulse angle, a spectral width of ~220 ppm, and a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. c. Set a relaxation delay of 2 seconds.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase and baseline corrections. c. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 5-(2-ethoxyphenyl)pyrrolidin-2-one is expected to show characteristic absorption bands for its lactam, ether, and aromatic functionalities.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3250 | N-H stretch (lactam) | Medium, Broad |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2970, ~2880 | Aliphatic C-H stretch | Medium |

| ~1685 | C=O stretch (Amide I band) | Strong |

| ~1600, ~1490 | Aromatic C=C stretch | Medium |

| ~1240 | Aryl-O-C stretch (asymmetric) | Strong |

| ~1040 | Alkyl-O-C stretch (symmetric) | Strong |

Experimental Protocol for FT-IR Data Acquisition

The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[1][2][3]

Objective: To acquire a high-resolution FT-IR spectrum.

Materials:

-

5-(2-ethoxyphenyl)pyrrolidin-2-one sample (1-2 mg)

-

Spectroscopic grade potassium bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Place approximately 100-200 mg of dry KBr powder into an agate mortar. b. Add 1-2 mg of the sample. The sample-to-KBr ratio should be about 1:100.[4] c. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering. d. Transfer a portion of the powder to the pellet die. e. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. This is crucial to correct for atmospheric water and carbon dioxide. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. b. Label the significant peaks.

Caption: Workflow for FT-IR Spectroscopic Analysis (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile small molecules.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of 5-(2-ethoxyphenyl)pyrrolidin-2-one is C₁₂H₁₅NO₂. Its monoisotopic mass is 205.1103 g/mol .

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z | Ion | Plausible Origin |

| 205 | [M]⁺˙ | Molecular Ion |

| 176 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ethoxy group. |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the bond between C5 and the aromatic ring. |

| 121 | [C₇H₅O₂]⁺ | Benzylic cleavage with rearrangement. |

| 84 | [C₅H₆N]⁺ | Fragmentation of the pyrrolidinone ring. |

The fragmentation of pyrrolidinone-containing compounds can be complex, often involving the preferential localization of the charge on the nitrogen-containing moiety.[5][6][7] The primary fragmentation is expected to involve the cleavage of the bond between the pyrrolidinone ring and the phenyl ring, as well as fragmentation of the ethoxy side chain.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of thermally stable and volatile compounds like the target molecule.[8][9]

Objective: To acquire an EI mass spectrum and determine the retention time.

Materials:

-

5-(2-ethoxyphenyl)pyrrolidin-2-one sample (~1 mg)

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

2 mL sample vial with cap

-

GC-MS system with an EI source

Procedure:

-

Sample Preparation: a. Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent in a sample vial.

-

Instrument Setup: a. GC Parameters:

- Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

- Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

- Injector Temperature: 250 °C.

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. b. MS Parameters:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: a. Inject 1 µL of the sample solution into the GC. b. Start the data acquisition. The total run time will be approximately 18 minutes.

-

Data Analysis: a. Analyze the resulting Total Ion Chromatogram (TIC) to determine the retention time of the compound. b. Extract the mass spectrum from the chromatographic peak corresponding to the compound. c. Identify the molecular ion and major fragment ions.

Caption: Workflow for GC-MS Analysis.

Conclusion

This guide presents a predictive spectroscopic profile for 5-(2-ethoxyphenyl)pyrrolidin-2-one and outlines the necessary experimental protocols for its verification. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data provide a valuable reference for scientists working on the synthesis and characterization of this compound. By following the detailed, self-validating protocols described herein, researchers can confidently acquire high-quality data, ensuring the structural integrity and purity of their materials. This comprehensive approach underscores the synergy between predictive analysis and rigorous experimental methodology in modern chemical science.

References

-

Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Olori, L., Genga, A., & Mele, G. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

- Jackson, G. et al. (2020).

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.

- de Hoffmann, E., & Stroobant, V. (2007).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2007).

-

SCION Instruments. (2023). Sample preparation GC-MS. Retrieved from [Link]

-

Restek. (n.d.). A Technical Guide for the Volatiles Analyst. Retrieved from [Link]

-

Agilent Technologies. (2014). GC/MS Sample Preparation Guide. Retrieved from [Link]

Sources

- 1. helsinki.fi [helsinki.fi]

- 2. eng.uc.edu [eng.uc.edu]

- 3. scienceijsar.com [scienceijsar.com]

- 4. kinteksolution.com [kinteksolution.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Sample preparation GC-MS [scioninstruments.com]

Deconvoluting the Therapeutic Targets of 5-(2-ethoxyphenyl)pyrrolidin-2-one: A Strategic Guide for Preclinical Research

Abstract

5-(2-ethoxyphenyl)pyrrolidin-2-one is a novel chemical entity featuring the 2-pyrrolidinone scaffold, a structure renowned for its presence in a variety of bioactive compounds.[1][2][3] While this structural class is associated with a wide range of pharmacological activities, from nootropic to anticonvulsant effects, the specific molecular targets and therapeutic potential of this particular derivative remain uncharacterized.[4] This technical guide presents a comprehensive, phased strategy for the systematic identification and validation of its therapeutic targets. Designed for researchers and drug development professionals, this document outlines a logical, multi-pronged workflow, integrating computational methods, unbiased chemical proteomics, and rigorous biophysical and cell-based validation assays. The described methodologies are intended to build a robust "target thesis," explaining the causality behind experimental choices and providing a clear path from a novel compound to a validated mechanism of action, a critical step in modern drug discovery.[5][6]

Introduction

1.1 The 2-Pyrrolidinone Scaffold: A Privileged Structure in Drug Discovery

The 2-pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][7][8] Perhaps the most well-known members of this class are the "racetams," such as piracetam and aniracetam, which are recognized for their cognitive-enhancing, or nootropic, effects.[4][9][10] Despite extensive study, the precise molecular mechanisms for many of these compounds remain elusive, though modulation of cholinergic and glutamatergic neurotransmitter systems has been implicated.[9][11][12] The versatility and proven success of this scaffold make any novel derivative, such as 5-(2-ethoxyphenyl)pyrrolidin-2-one, a compelling subject for therapeutic investigation.

1.2 Introducing 5-(2-ethoxyphenyl)pyrrolidin-2-one

The subject of this guide, 5-(2-ethoxyphenyl)pyrrolidin-2-one, combines the 2-pyrrolidinone core with an ethoxyphenyl substituent at the 5-position. This substitution introduces specific stereochemical and electronic properties that will dictate its interaction with biological macromolecules. The ethoxy group, in particular, offers potential for hydrogen bonding and hydrophobic interactions within a protein binding pocket. To date, the biological targets and therapeutic applications of this specific molecule are not publicly documented, presenting a classic challenge in early-stage drug discovery: how to elucidate the mechanism of action for a novel chemical entity.

1.3 The Imperative of Target Identification

Identifying the specific molecular target(s) of a compound is a pivotal step in its development as a therapeutic agent. A clear understanding of the mechanism of action is essential for:

-

Efficacy: Guiding the selection of appropriate disease models and clinical indications.

-

Safety: Predicting and mitigating potential side effects and off-target toxicities.[13]

-

Optimization: Enabling structure-activity relationship (SAR) studies to improve potency and selectivity.

-

Intellectual Property: Strengthening patent claims and establishing a competitive advantage.

This guide provides a systematic framework for achieving this critical milestone.

A Phased Strategy for Target Deconvolution

We propose a three-phase strategy to efficiently identify and validate the therapeutic targets of 5-(2-ethoxyphenyl)pyrrolidin-2-one. This approach begins with broad, hypothesis-generating screens, progresses to unbiased identification of direct binding partners, and culminates in rigorous validation of the most promising candidates.

2.1 Phase 1: Hypothesis Generation and In Vitro Profiling

The initial phase aims to rapidly gather data on the compound's biological activities to narrow the search space for potential targets.

2.1.1 Computational Target Prediction

Before initiating wet-lab experiments, in silico methods can provide valuable starting hypotheses. Techniques such as Similarity Ensemble Approach (SEA) can compare the structure of 5-(2-ethoxyphenyl)pyrrolidin-2-one against large databases of known ligands, predicting potential targets based on the principle that structurally similar molecules often share similar targets.

2.1.2 Broad-Panel Target and Phenotypic Screening

The compound should be screened against a large, commercially available panel of known drug targets (e.g., kinases, GPCRs, ion channels, enzymes). This provides a rapid assessment of potential interactions and helps identify potential off-target liabilities early in the process.[13] Concurrently, phenotypic screening in diverse cell-based assays (e.g., oncology, neurology, immunology panels) can reveal a cellular response or phenotype, which can then be used to guide subsequent target identification efforts.

Table 1: Representative Data from a Broad Target-Screening Panel

| Target Class | Specific Target | Activity Type | Result (% Inhibition @ 10µM) |

|---|---|---|---|

| Enzyme | Autotaxin (ATX) | Inhibition | 85% |

| Enzyme | Cyclooxygenase-2 (COX-2) | Inhibition | 12% |

| GPCR | Dopamine D2 Receptor | Binding | 5% |

| Kinase | VEGFR-2 | Inhibition | 2% |

| Ion Channel | hERG | Binding | <1% |

Hypothetical data shown for illustrative purposes. Recent studies have identified some pyrrolidinone derivatives as potent inhibitors of Autotaxin (ATX), an enzyme involved in inflammatory conditions and cancer.[7][14]

2.2 Phase 2: Unbiased Target Identification via Chemical Proteomics

Where broad screening fails to yield a clear target or when a novel mechanism is suspected, unbiased approaches are essential.[5][6][15] Affinity Purification-Mass Spectrometry (AP-MS) is a powerful chemical proteomics technique for identifying direct protein binding partners from a complex biological mixture, such as a cell lysate.[16][17]

2.2.1 Experimental Workflow: Affinity-Based Protein Profiling

The core principle involves using a modified version of the compound (a "probe") to capture its binding partners, which are then identified by mass spectrometry.[13]

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).[16][18][19]

2.2.2 Detailed Protocol: Affinity Probe Synthesis and Target Pulldown

-

Probe Synthesis: Chemically modify 5-(2-ethoxyphenyl)pyrrolidin-2-one by attaching a linker arm (e.g., polyethylene glycol) terminating in a biotin tag. The attachment point should be chosen carefully to minimize disruption of the original compound's binding properties.

-

Lysate Preparation: Culture and harvest a relevant cell line (e.g., a human cancer cell line if anticancer activity was observed in Phase 1). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the cell lysate with the biotinylated probe. In a parallel control experiment, pre-incubate the lysate with a large excess of the original, unmodified compound before adding the probe.

-

Capture: Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins.

-

Washing: Thoroughly wash the beads to remove proteins that are non-specifically bound.

-

Elution and Digestion: Elute the bound proteins or, more commonly, perform on-bead digestion using trypsin to cleave the proteins into smaller peptides.

-

Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: True binding partners will be significantly enriched in the probe-treated sample compared to the control sample where the unmodified compound competed for binding.[18]

2.3 Phase 3: Target Validation and Mechanistic Confirmation

Proteins identified in Phase 2 ("hits") must be rigorously validated to confirm they are bona fide targets and to understand the functional consequences of the binding interaction.

2.3.1 Direct Binding Assays: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions, including binding affinity (KD) and kinetics (association and dissociation rates).[20][21][22][23]

Detailed Protocol: SPR Analysis

-

Chip Preparation: Covalently immobilize the purified recombinant protein (the putative target from Phase 2) onto a sensor chip surface.

-

Analyte Injection: Prepare a series of precise dilutions of 5-(2-ethoxyphenyl)pyrrolidin-2-one in a suitable running buffer.

-

Binding Measurement: Inject the compound solutions sequentially over the chip surface. The SPR instrument detects changes in the refractive index at the surface as the compound binds to the immobilized protein.[24]

-

Data Analysis: Fit the resulting sensorgram data to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates a high binding affinity.

2.3.2 Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target within the complex environment of an intact cell.[25][26][27] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[27][28][29]

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).[25][26]

Detailed Protocol: CETSA using Western Blot

-

Cell Treatment: Treat cultured cells with either 5-(2-ethoxyphenyl)pyrrolidin-2-one or a vehicle control (e.g., DMSO) for a defined period.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[25]

-

Lysis: Lyse the cells by freeze-thaw cycles.[25]

-

Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

-

Analysis: Collect the supernatant (containing the soluble, non-aggregated proteins) and analyze the amount of the target protein remaining at each temperature using Western Blot with a specific antibody.

-

Interpretation: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the control, demonstrating target engagement and stabilization in the cell.[28]

2.3.3 Functional Assays and Pathway Analysis

Once direct binding and cellular engagement are confirmed, the final step is to demonstrate that this interaction modulates the protein's function and affects downstream signaling. The design of this assay is entirely dependent on the identity of the validated target. For example, if the target is an enzyme like Autotaxin (ATX), a functional assay would measure the compound's ability to inhibit its enzymatic activity (e.g., the hydrolysis of lysophosphatidylcholine).[14]

Caption: Hypothetical inhibition of the ATX-LPA signaling axis.

Data Integration and Candidate Prioritization

The strength of this phased strategy lies in the integration of orthogonal datasets to build a compelling case for a specific target. A high-priority candidate will satisfy multiple criteria.

Table 2: Data Integration Matrix for Target Prioritization

| Phase | Experiment | Key Question | Favorable Outcome for High Priority |

|---|---|---|---|

| 1 | Broad Panel Screen | Does it interact with known targets? | Potent and selective activity against a specific target or family. |

| 2 | AP-MS | What does it bind to directly in a proteome? | Significant and reproducible enrichment of a specific protein that is competed away by the parent compound. |

| 3 | SPR | How strong is the direct interaction? | High affinity (e.g., low nanomolar to micromolar KD). |

| 3 | CETSA | Does it engage the target in living cells? | A clear thermal shift, indicating intracellular target stabilization. |

| 3 | Functional Assay | Does binding alter the target's function? | Dose-dependent modulation of target activity (e.g., enzyme inhibition, receptor antagonism) at a relevant concentration. |

Conclusion and Future Directions

The journey from a novel compound to a drug candidate is complex and requires a rigorous, evidence-based approach to understanding its mechanism of action. The strategy outlined in this guide—progressing from broad screening and computational prediction to unbiased chemical proteomics and finally to stringent biophysical and cellular validation—provides a robust framework for deconvoluting the therapeutic targets of 5-(2-ethoxyphenyl)pyrrolidin-2-one. By systematically generating and testing hypotheses, researchers can confidently identify the most promising therapeutic avenues for this novel molecule, paving the way for preclinical development and, ultimately, new therapeutic interventions.

References

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.

- How does SPR work in Drug Discovery? - deNOVO Biolabs.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.

- (PDF) Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.

- Chemoproteomic approaches to drug target identific

- Chemical proteomics and its application to drug discovery - Stanford Medicine.

- Off-target identification by chemical proteomics for the understanding of drug side effects.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.

- SPR applications in early drug discovery | Alto™ Digital SPR - Nicoya Lifesciences.

- SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.

- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed.

- Surface Plasmon Resonance (SPR)

- Understanding nootropics and cognitive enhancement: mechanism of action and ethical consider

- 2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs.

- Nootropic drugs and brain cholinergic mechanisms - PubMed.

- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology - ACS Public

- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.

- Recent development in 2‐pyrrolidinone‐containing nootropics - Scilit.

- Pyrrolidone deriv

- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed.

- Affinity characterization-mass spectrometry methodology for quantitative analyses of small molecule protein binding in solution - PubMed.

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA.

- Affinity purification-mass spectrometry network analysis - Cytoscape.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - MDPI.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone | Bentham Science.

- Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells.

- High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI.

- Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI.

- In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchG

- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. healthopenresearch.org [healthopenresearch.org]

- 10. scilit.com [scilit.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 17. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Affinity purification-mass spectrometry network analysis [cytoscape.org]

- 19. cell.com [cell.com]

- 20. denovobiolabs.com [denovobiolabs.com]

- 21. nicoyalife.com [nicoyalife.com]

- 22. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]

- 23. criver.com [criver.com]

- 24. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pelagobio.com [pelagobio.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 5-(2-ethoxyphenyl)pyrrolidin-2-one

A Comprehensive Guide for Researchers in Drug Discovery and Development

These application notes provide a detailed guide for the synthesis, characterization, and biological evaluation of the novel compound 5-(2-ethoxyphenyl)pyrrolidin-2-one. This document is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. The protocols outlined herein are based on established methodologies for the investigation of pyrrolidinone-based compounds, a class of molecules with diverse and significant pharmacological activities.

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of various clinically used drugs and biologically active molecules.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of activities, including anticonvulsant, anti-inflammatory, anticancer, antimicrobial, and nootropic effects.[2][3][4][5] The introduction of a 2-ethoxyphenyl substituent at the 5-position of the pyrrolidin-2-one core is anticipated to modulate the compound's physicochemical properties and biological activity, offering a promising avenue for the discovery of new therapeutic agents.

This guide provides a foundational framework for the initial exploration of 5-(2-ethoxyphenyl)pyrrolidin-2-one, from its chemical synthesis to its preliminary biological assessment.

Synthesis of 5-(2-ethoxyphenyl)pyrrolidin-2-one

The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through various synthetic routes.[6][7] A common and effective method involves the reaction of a suitable γ-amino acid precursor or its ester with a carbonyl compound, or the cyclization of an appropriate unsaturated amide. For the synthesis of 5-(2-ethoxyphenyl)pyrrolidin-2-one, a plausible and efficient method is the reductive amination of a γ-keto ester followed by spontaneous lactamization.

Proposed Synthetic Pathway

A logical synthetic approach involves the reaction of ethyl levulinate with 2-ethoxyaniline in the presence of a reducing agent.

Diagram: Proposed Synthesis of 5-(2-ethoxyphenyl)pyrrolidin-2-one

Caption: A proposed two-step, one-pot synthesis of 5-(2-ethoxyphenyl)pyrrolidin-2-one.

Detailed Experimental Protocol

Materials:

-

Ethyl levulinate

-

2-Ethoxyaniline

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of ethyl levulinate (1.0 eq) and 2-ethoxyaniline (1.0 eq) in methanol (0.2 M), add glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 5-(2-ethoxyphenyl)pyrrolidin-2-one.

Physicochemical Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following analytical techniques are recommended.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To determine the proton environment and confirm the molecular structure. | Signals corresponding to the ethoxy group, aromatic protons, and the pyrrolidinone ring protons. |

| ¹³C NMR Spectroscopy | To identify the number and type of carbon atoms in the molecule. | Peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the pyrrolidinone and ethoxy groups. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₅NO₂ (205.25 g/mol ). |

| Melting Point | To assess the purity of the crystalline solid. | A sharp melting point range. |